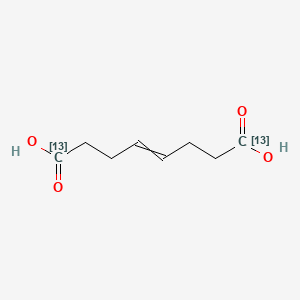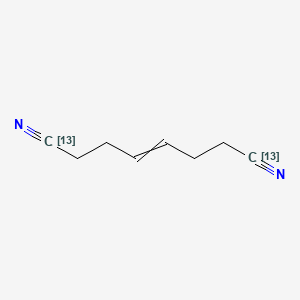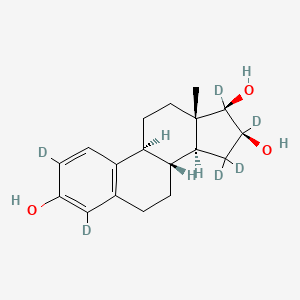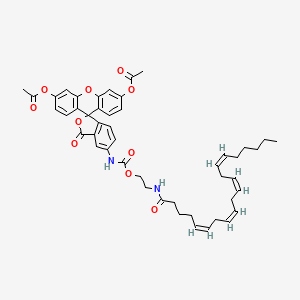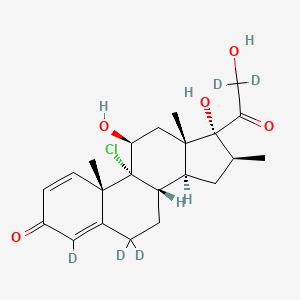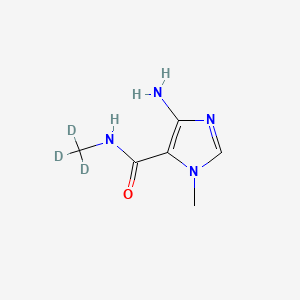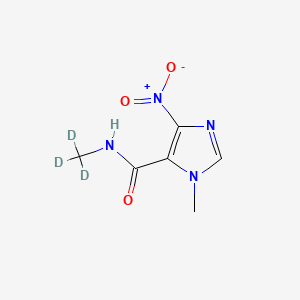![molecular formula C11H9N3 B563895 2-Amino-9H-pirido[2,3-b]indol-15N3 CAS No. 1189920-50-0](/img/structure/B563895.png)
2-Amino-9H-pirido[2,3-b]indol-15N3
Descripción general
Descripción
2-Amino-9H-pyrido[2,3-b]indole-15N3 is a stable isotope-labeled compound with the molecular formula C11H9N3. It is a derivative of 2-Amino-9H-pyrido[2,3-b]indole, a heterocyclic aromatic amine known for its mutagenic and carcinogenic properties. This compound is primarily used in scientific research, particularly in studies related to mutagenesis and carcinogenesis .
Aplicaciones Científicas De Investigación
2-Amino-9H-pyrido[2,3-b]indole-15N3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects of heterocyclic amines on biological systems.
Medicine: Exploring the potential health risks associated with exposure to heterocyclic amines, particularly in relation to cancer.
Industry: Used as a reference material in analytical chemistry for the detection and quantification of heterocyclic amines in various samples
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-9H-pyrido[2,3-b]indole-15N3, also known as AαC, is DNA . This compound is a mutagen, which means it can cause changes in the DNA structure .
Mode of Action
AαC interacts with DNA by being metabolized into intermediates, possibly short-lived nitrenium ions of AαC, that react with DNA . This interaction can lead to mutations, which are changes in the DNA sequence .
Biochemical Pathways
The biochemical pathway affected by AαC involves the metabolism of the compound to intermediates that can react with DNA . The downstream effects of this interaction include the potential for DNA mutations, which can lead to various health issues, including cancer .
Pharmacokinetics
It is known that aαc is metabolized to intermediates that can react with dna . The impact of these properties on the bioavailability of AαC is currently unknown.
Result of Action
The molecular and cellular effects of AαC’s action primarily involve DNA damage . This damage can lead to mutations in the DNA sequence, which can disrupt normal cellular processes and potentially lead to diseases such as cancer .
Action Environment
The action of AαC can be influenced by various environmental factors. For example, AαC is generated by the combustion of tobacco or by the pyrolysis of protein . Therefore, exposure to tobacco smoke or certain cooking methods could increase the levels of AαC and thereby its potential for DNA damage . The stability and efficacy of AαC could also be affected by these and other environmental factors.
Análisis Bioquímico
Biochemical Properties
2-Amino-9H-pyrido[2,3-b]indole-15N3 is a pyrolysate that exhibited mutagenic activity toward Salmonella typhimurium TA98 and TA100 from the pyrolytic products of soybean globulin . It is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, 2-Amino-9H-pyrido[2,3-b]indole-15N3 is metabolized to intermediates (possibly short-lived nitrenium ion of AαC) that react with DNA .
Cellular Effects
2-Amino-9H-pyrido[2,3-b]indole-15N3 is a potential human carcinogen . It potentially contributes to liver or digestive tract cancers . The compound’s metabolites interact with DNA, which can lead to mutations .
Molecular Mechanism
The molecular mechanism of 2-Amino-9H-pyrido[2,3-b]indole-15N3 involves its metabolism to intermediates that react with DNA . This reaction can lead to the formation of DNA adducts, which can cause mutations and potentially contribute to the development of cancer .
Dosage Effects in Animal Models
The effects of 2-Amino-9H-pyrido[2,3-b]indole-15N3 vary with different dosages in animal models . In Fischer F344 rats and ICR mice, the liver was the main target organ for the formation of DNA adducts at dosages of ≥50 mg/kg body weight .
Metabolic Pathways
2-Amino-9H-pyrido[2,3-b]indole-15N3 is involved in metabolic pathways related to the metabolism of heterocyclic aromatic amines . The compound is metabolized to intermediates that can react with DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-9H-pyrido[2,3-b]indole-15N3 can be synthesized through the pyrolysis of proteinaceous materials. The pyrolytic process involves heating the protein at high temperatures, leading to the formation of various heterocyclic amines, including 2-Amino-9H-pyrido[2,3-b]indole-15N3 . The reaction conditions typically involve temperatures ranging from 300°C to 500°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2-Amino-9H-pyrido[2,3-b]indole-15N3 is not common due to its primary use in research. it can be produced in small quantities using controlled pyrolysis of specific protein sources, followed by purification processes such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9H-pyrido[2,3-b]indole-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxidized metabolites such as 2-nitroso-9H-pyrido[2,3-b]indole.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
2-Amino-9H-pyrido[2,3-b]indole-15N3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
2-Amino-9H-pyrido[2,3-b]indole: The non-labeled version of the compound.
2-Amino-3-methyl-9H-pyrido[2,3-b]indole: Another heterocyclic amine with similar mutagenic properties.
9H-1,9-Diazafluoren-2-amine: A structurally related compound with similar chemical properties
These compounds share similar chemical properties and biological activities but differ in their specific applications and labeling .
Propiedades
IUPAC Name |
9H-(115N)pyridino[2,3-b]indol-2-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTNLJLPLJDTRM-WEQCDQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=C(C=C3)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675604 | |
| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189920-50-0 | |
| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


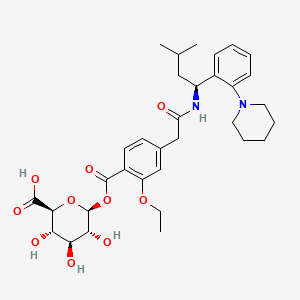
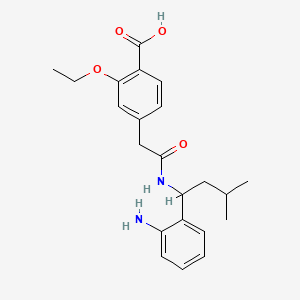


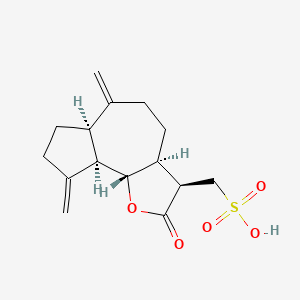
![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)
